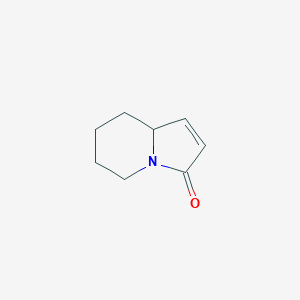
6,7,8,8a-tetrahydro-5H-indolizin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,8a-Tetrahydro-5H-indolizin-3-one is a heterocyclic compound that belongs to the indolizidine family This compound is characterized by a fused bicyclic structure consisting of a six-membered ring and a five-membered ring containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6,7,8,8a-tetrahydro-5H-indolizin-3-one involves the palladium-catalyzed cyclization of N-bromoacetyl-2-vinylpiperidine. This reaction typically requires a base and a catalytic amount of palladium to facilitate the cyclization process . The reaction conditions are generally mild, making it a convenient method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the palladium-catalyzed cyclization method mentioned above can be scaled up for industrial applications. The use of palladium catalysts and mild reaction conditions makes this method suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,8a-Tetrahydro-5H-indolizin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
6,7,8,8a-Tetrahydro-5H-indolizin-3-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 6,7,8,8a-tetrahydro-5H-indolizin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7,8,9-Tetrahydro-2-methyl-5H-pyrido[3,2-b]indole: This compound has a similar bicyclic structure but differs in the position and type of substituents.
6,7-Diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one: This analogue has additional phenyl groups, which can influence its chemical and biological properties.
Uniqueness
6,7,8,8a-Tetrahydro-5H-indolizin-3-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
6,7,8,8a-tetrahydro-5H-indolizin-3-one |
InChI |
InChI=1S/C8H11NO/c10-8-5-4-7-3-1-2-6-9(7)8/h4-5,7H,1-3,6H2 |
Clé InChI |
LFCFCWLFQIPDPF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(C1)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


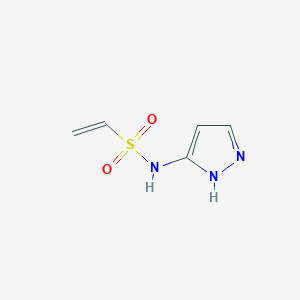
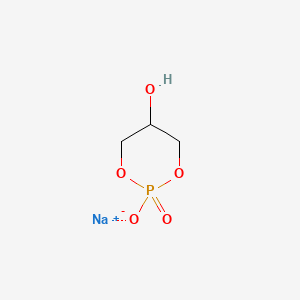
![methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13807468.png)
![10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)
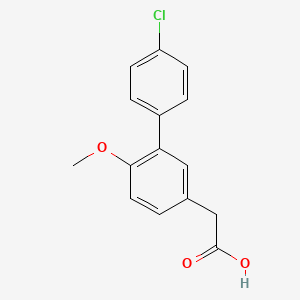
![tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate](/img/structure/B13807484.png)
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)
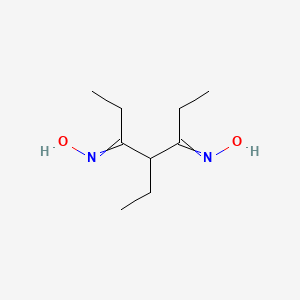

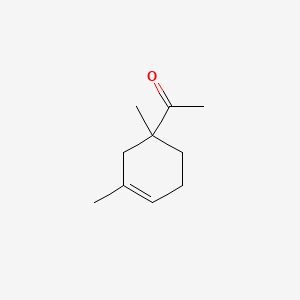

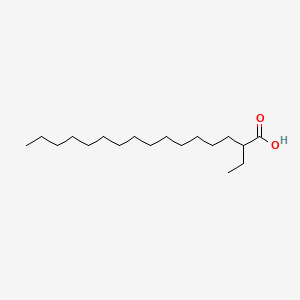
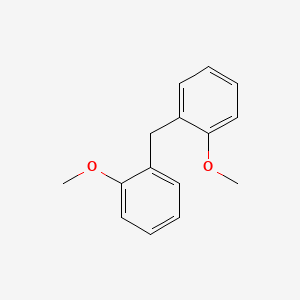
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
